molecular formula C20H18ClNO4 B14992666 N-(4-chlorobenzyl)-2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetamide

N-(4-chlorobenzyl)-2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetamide

Cat. No.: B14992666
M. Wt: 371.8 g/mol
InChI Key: MLIMCKQHLCNVFX-UHFFFAOYSA-N
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Description

N-[(4-CHLOROPHENYL)METHYL]-2-(7-HYDROXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDE is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chlorophenyl group and a hydroxy-dimethyl-chromen-2-one moiety. It is of significant interest in various fields of scientific research due to its unique chemical structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-CHLOROPHENYL)METHYL]-2-(7-HYDROXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDE typically involves multiple steps. One common method includes the condensation of 7-hydroxy-4,8-dimethyl-2H-chromen-2-one with 4-chlorobenzylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors and advanced catalytic systems to optimize yield and purity. The reaction conditions are carefully monitored and controlled to ensure consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(4-CHLOROPHENYL)METHYL]-2-(7-HYDROXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[(4-CHLOROPHENYL)METHYL]-2-(7-HYDROXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(4-CHLOROPHENYL)METHYL]-2-(7-HYDROXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or oxidative stress, leading to its anti-inflammatory and antioxidant effects.

Comparison with Similar Compounds

Similar Compounds

    Coumarin Derivatives: Compounds like 7-hydroxy-4-methylcoumarin share structural similarities and exhibit similar biological activities.

    Chlorophenyl Derivatives: Compounds containing the chlorophenyl group, such as chlorophenylacetic acid, have comparable chemical properties.

Uniqueness

N-[(4-CHLOROPHENYL)METHYL]-2-(7-HYDROXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDE is unique due to the combination of its chromen-2-one and chlorophenyl moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C20H18ClNO4

Molecular Weight

371.8 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-(7-hydroxy-4,8-dimethyl-2-oxochromen-3-yl)acetamide

InChI

InChI=1S/C20H18ClNO4/c1-11-15-7-8-17(23)12(2)19(15)26-20(25)16(11)9-18(24)22-10-13-3-5-14(21)6-4-13/h3-8,23H,9-10H2,1-2H3,(H,22,24)

InChI Key

MLIMCKQHLCNVFX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)O)CC(=O)NCC3=CC=C(C=C3)Cl

Origin of Product

United States

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